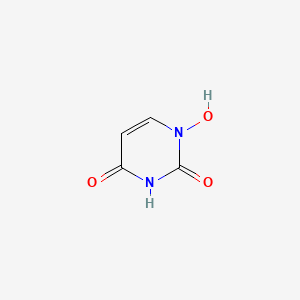

1-Hydroxyuracil

描述

Contextualization within Uracil (B121893) Chemical Biology

1-Hydroxyuracil (B12809216), a derivative of the pyrimidine (B1678525) base uracil, occupies a specific niche within the broader field of uracil chemical biology. Uracil is a fundamental component of ribonucleic acid (RNA), where it base-pairs with adenine (B156593). nih.gov The chemical biology of uracil and its derivatives is a rich area of study, encompassing its role in genetics, metabolism, and as a target for therapeutic drugs.

The introduction of a hydroxyl group at the N1 position of the uracil ring fundamentally alters its electronic and structural properties. This modification is significant when considering the tautomeric forms of the molecule. Uracil itself can exist in several tautomeric forms, although the diketo form is the most stable and predominant under physiological conditions. kuleuven.bersc.orgmdpi.com The presence of the N1-hydroxyl group introduces the possibility of additional tautomers, influencing its hydrogen bonding capabilities and, consequently, its potential interactions with biological macromolecules.

The study of N-hydroxylated nucleobases is often linked to their potential as mutagens. nih.govyoutube.com These compounds can be considered analogs of natural bases and may be incorporated into nucleic acids, leading to errors during DNA replication or transcription. For instance, the related compound N4-hydroxycytidine is known to be a potent mutagen. nih.gov While direct research into this compound's mutagenicity is limited, its chemical structure suggests it could have similar biological activities.

Academic Research Significance and Emerging Avenues

The academic significance of this compound is primarily rooted in its potential as a chemical probe to study DNA replication, repair mechanisms, and mutagenesis. While much of the research has focused on the related and more extensively studied compound hydroxyurea (B1673989), which is an inhibitor of ribonucleotide reductase, N-hydroxylated nucleobases like this compound offer a different perspective on cellular processes. researchgate.netnih.gov

Emerging research avenues may explore the synthesis of this compound derivatives as potential therapeutic agents. The development of N-hydroxycytidine analogs for antiviral applications, for example, highlights the potential of N-hydroxylated pyrimidines in drug discovery. nih.govnih.govmdpi.com Further investigation into the enzymatic processing of this compound could reveal interactions with DNA polymerases and repair enzymes, providing insights into cellular tolerance and response to DNA damage.

Theoretical and computational studies represent another important frontier. Calculating the relative stabilities of this compound tautomers and their base-pairing properties can help predict their biological behavior and guide experimental studies. kuleuven.bersc.org Such research would contribute to a more complete understanding of the chemical diversity of nucleobase analogs and their impact on biological systems.

Detailed Research Findings

Due to the limited specific research on this compound, detailed findings are often inferred from studies on related N-hydroxylated pyrimidines and general uracil tautomerism.

Tautomeric Stability

Theoretical studies on uracil and its derivatives have established that the diketo tautomer is the most stable form in both the gas phase and aqueous solutions. rsc.orgmdpi.com The introduction of substituents can, however, alter the relative energies of different tautomers. For this compound, the equilibrium between the keto and enol forms is a key determinant of its potential biological activity. While specific experimental data for this compound is scarce, computational models can predict the relative stabilities of its possible tautomeric structures.

| Tautomer of Uracil | Relative Energy (kcal/mol) in Gas Phase (Theoretical) | Stability Rank |

| Diketo (Canonical) | 0.0 | 1 (Most Stable) |

| 2-hydroxy-4-keto | ~9.6 - 11 | 2 |

| 2-keto-4-hydroxy | > 11 | 3 |

| Dihydroxy (Dienol) | ~20 | 4 |

This table represents generalized theoretical values for uracil tautomers; the presence of the N1-hydroxyl group in this compound would alter these values. researchgate.netnih.govresearchgate.net

Potential as a Mutagen

N-hydroxylated base analogs are a known class of chemical mutagens. youtube.com Their mutagenic potential often arises from their ability to be incorporated into DNA and subsequently cause mispairing during replication. For example, N-hydroxylated cytosine derivatives can lead to transition mutations. nih.gov It is hypothesized that this compound, if incorporated into DNA, could similarly lead to errors in replication due to its altered hydrogen bonding pattern compared to canonical uracil or thymine (B56734).

| Compound Class | General Mutagenic Effect |

| Base Analogs | Incorporation into DNA leading to mispairing. |

| Reacting Chemicals (e.g., Nitrous Acid) | Directly modifies bases, altering their pairing properties. youtube.com |

| N-Hydroxylated Nucleobases | Can cause transition mutations. nih.gov |

Structure

3D Structure

属性

CAS 编号 |

6584-65-2 |

|---|---|

分子式 |

C4H4N2O3 |

分子量 |

128.09 g/mol |

IUPAC 名称 |

1-hydroxypyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4N2O3/c7-3-1-2-6(9)4(8)5-3/h1-2,9H,(H,5,7,8) |

InChI 键 |

YLDISKWYZFVQIK-UHFFFAOYSA-N |

规范 SMILES |

C1=CN(C(=O)NC1=O)O |

产品来源 |

United States |

Synthetic Methodologies for 1 Hydroxyuracil and Its Analogs

Chemical Synthesis Approaches

The initial construction of the 1-hydroxyuracil (B12809216) core can be achieved through various chemical reactions, primarily involving the formation of the heterocyclic pyrimidine (B1678525) ring or the specific functionalization of the N1 position.

The de novo synthesis of pyrimidine rings involves the condensation of acyclic precursors to form the heterocyclic structure. For this compound analogs, this typically involves the reaction of a urea (B33335) derivative, which provides the N1-C2-N3 backbone, with a three-carbon component.

A key strategy for synthesizing 1-alkoxypyrimidines, including precursors to this compound, is the cyclization of appropriately functionalized ureas. rsc.orgrsc.org This method adapts published procedures for creating compounds like 1-benzyloxyuracil. rsc.org The reaction involves condensing a urea containing the desired N1-substituent (such as a benzyloxy group as a protected form of the hydroxyl group) with a three-carbon electrophile. For example, 1-(hydroxyalkoxy)uracils can be synthesized by the cyclization of ureas with reagents like methyl 3,3-dimethoxypropionate. rsc.orgrsc.org

More broadly, pyrimidine synthesis often involves the reaction of a compound containing a urea or guanidine (B92328) moiety with a 1,3-dicarbonyl compound or its equivalent. For instance, substituted pyrimidines can be synthesized by reacting chalcones (α,β-unsaturated ketones) with guanidinium (B1211019) hydrochloride in the presence of a base. nih.gov This general principle of ring formation from acyclic components is central to de novo approaches. nih.govnih.gov

Table 1: Examples of Reagents for De Novo Pyrimidine Synthesis

| Urea Component Precursor | Three-Carbon Component | Resulting Structure |

|---|---|---|

| N-alkoxyurea | Methyl 3,3-dimethoxypropionate | 1-Alkoxyuracil rsc.orgrsc.org |

Alkylation Strategies for N1 Position Functionalization

Alkylation of a pre-formed uracil (B121893) ring is a common and versatile method for introducing substituents at the nitrogen positions. Achieving selectivity for the N1 position is crucial and can be accomplished through several strategies.

One of the most convenient methods for N-alkylation of the uracil ring is the Michael-type addition. nih.gov This reaction provides a regioselective route to N1-substituted uracils. For example, the reaction of 5-substituted uracils with 2-hydroxyethyl acrylate (B77674) in the presence of a base like triethylamine (B128534) (TEA) results in complete N1 regioselectivity. nih.gov

Another powerful strategy involves the use of protecting groups. To achieve selective alkylation at one nitrogen atom, the other can be temporarily blocked. For instance, while not for N1-hydroxylation, a method for N3-alkylation involves first protecting the N1 position with a di-tert-butyl dicarbonate (B1257347) (BOC) group. tandfonline.com This principle can be reversed; protecting the N3 position allows for specific functionalization at N1. A one-pot method has been developed involving the selective N1-deprotection of N1,N3-dibenzoyluracils followed by N1-alkylation with various halides or toluenesulfonates. researchgate.net Subsequent removal of the N3-benzoyl group yields the N1-monosubstituted uracil derivatives. researchgate.net

Direct N1 alkylation of N3-substituted pyrimidine derivatives can be achieved using alkyl halides with potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF) at room temperature, yielding 1,3-dialkylpyrimidine derivatives in good yields. researchgate.net

Table 2: Comparison of N1-Alkylation Strategies

| Method | Key Reagents | Selectivity | Reference |

|---|---|---|---|

| Michael-type Addition | Acrylic substrate, TEA | N1-regioselective | nih.gov |

| Protecting Group Strategy | N1,N3-Dibenzoyluracil, K₂CO₃, Alkyl halide | N1-selective | researchgate.net |

Derivatization and Structural Modification Strategies

Once the this compound core is synthesized, further modifications can be made to the N1-substituent or at other positions on the pyrimidine ring to generate a diverse range of analogs.

Derivatization of the N1-hydroxy group is a key strategy for creating analogs. A direct route to 1-(hydroxyalkoxy)pyrimidines involves the alkylation of a this compound precursor. For example, 5-fluoro-1-(hydroxyalkoxy)uracils have been successfully synthesized by alkylating 5-fluoro-1-hydroxyuracil with a suitably functionalized halide. rsc.orgrsc.org This approach allows for the introduction of various acyclic side chains containing hydroxyl groups at the N1 position, leading to novel acyclic nucleoside analogs.

Modifications at other positions of the uracil ring, such as C5 and C6, are critical for developing analogs with diverse properties. The introduction of different substituents can significantly alter the molecule's chemical characteristics.

One prominent method for functionalization at the C5 position is the palladium(II)-catalyzed cross-coupling reaction. This has been used to prepare (E)-5-(2-Bromovinyl) and 5-vinyl analogues of 1-(hydroxyalkoxy)uracil starting from the corresponding 5-iodo derivative. rsc.orgrsc.org This demonstrates the utility of halogenated precursors for introducing carbon-carbon bonds at this position.

Furthermore, the synthesis of 5-fluoro derivatives, as mentioned previously, represents another important functionalization at the C5 position. rsc.orgrsc.org The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-Hydroxyuracil (B12809216) is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent chemical bonds. Theoretical calculations and comparisons with related N-hydroxylated pyrimidines and uracil (B121893) derivatives provide a basis for assigning these spectral features. nih.govsci-hub.se

Key vibrational frequencies are associated with the stretching and bending of N-H, C=O, C-N, and the characteristic N-O-H group. The presence of the hydroxyl group at the N1 position introduces specific vibrational modes, notably the O-H stretching and N-O stretching frequencies, which are crucial for its identification. nih.govmdpi.com The C=O stretching vibrations typically appear as strong bands in the region of 1600-1750 cm⁻¹, while N-H stretching is observed at higher wavenumbers, generally above 3000 cm⁻¹. nih.gov The fingerprint region of the spectrum, typically below 1500 cm⁻¹, contains a complex series of bands arising from various bending and stretching modes within the pyrimidine (B1678525) ring, which are sensitive to the substitution pattern. sci-hub.se

Table 1: Predicted FT-IR Vibrational Frequencies for this compound (Note: These values are based on theoretical calculations and data from similar compounds, as direct experimental data for this compound is not extensively available in the cited literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | ~3400 - 3600 |

| N-H Stretch | ~3100 - 3300 |

| C=O Stretch (C4=O) | ~1700 - 1740 |

| C=O Stretch (C2=O) | ~1650 - 1690 |

| C=C Stretch | ~1600 - 1650 |

| N-O Stretch | ~900 - 1000 |

| Ring Vibrations | 1000 - 1500 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of this compound, particularly for non-polar bonds. The Raman spectrum is expected to show strong bands for the symmetric vibrations of the pyrimidine ring and the C=C double bond. The introduction of the hydroxyl group at the N1 position would influence the Raman scattering profile, with specific bands related to the N-O-H group vibrations. While direct experimental FT-Raman data for this compound is scarce, theoretical studies on similar molecules like 5-hydroxymethyluracil (B14597) offer insights into the expected spectral features. mdpi.com

Table 2: Predicted FT-Raman Active Vibrational Frequencies for this compound (Note: These values are based on theoretical calculations and data from similar compounds.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Ring Breathing Mode | ~780 - 820 |

| Symmetric C=O Stretch | ~1650 - 1700 |

| C5=C6 Stretch | ~1230 - 1270 |

| N-O Stretch | ~900 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Studies

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons in the molecule. The chemical shifts of these protons are influenced by the electronic environment created by the pyrimidine ring and the N-hydroxyl group. Theoretical predictions and data from related N-substituted pyrimidines can be used to estimate these chemical shifts. researchgate.netnih.gov The protons on the pyrimidine ring (H5 and H6) are expected to appear in the aromatic region, with their coupling providing information about their connectivity. The proton of the N-hydroxyl group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Note: These values are based on theoretical predictions and may vary depending on the solvent and experimental conditions.)

| Proton | Predicted Chemical Shift (δ, ppm) |

| H5 | ~5.8 - 6.2 |

| H6 | ~7.5 - 7.9 |

| N3-H | ~10.5 - 11.5 |

| N1-OH | Variable, likely broad |

¹³C NMR Studies

The ¹³C NMR spectrum of this compound provides information on the carbon skeleton of the molecule. Each carbon atom in the pyrimidine ring and any substituent groups will give rise to a distinct signal. The chemical shifts of the carbonyl carbons (C2 and C4) are expected to be in the downfield region, characteristic of carbonyl groups. The positions of the signals for the olefinic carbons (C5 and C6) are indicative of the double bond within the ring. Computational models and data from analogous compounds are used to predict these chemical shifts. mdpi.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These values are based on theoretical predictions and may vary depending on the solvent and experimental conditions.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 - 155 |

| C4 | ~162 - 167 |

| C5 | ~102 - 107 |

| C6 | ~140 - 145 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyrimidine ring. The position and intensity of these bands are influenced by the presence of the N-hydroxyl group, which can act as a chromophore and auxochrome. Theoretical studies on the electronic spectra of uracil and its hydroxylated derivatives indicate that the introduction of a hydroxyl group can cause a shift in the absorption maxima. nih.govznaturforsch.com Specifically, the λmax is anticipated to be in the range of 260-280 nm, similar to other uracil derivatives. nist.govsielc.com

Table 5: Predicted UV-Vis Absorption Maxima for this compound (Note: These values are based on theoretical calculations and data from similar compounds.)

| Transition | Predicted λmax (nm) |

| π → π | ~260 - 280 |

| n → π | ~300 - 340 (weak) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (Molecular Formula: C₄H₄N₂O₃, Molecular Weight: 128.08 g/mol ), this method provides critical information for confirming its molecular weight and elucidating its structure through fragmentation analysis. ontosight.ainih.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of approximately 128. This peak corresponds to the intact molecule with one electron removed. The subsequent fragmentation of this molecular ion provides a characteristic pattern that serves as a fingerprint for the compound's structure. While a documented experimental spectrum for this compound is not detailed in the provided literature, a predicted fragmentation pattern can be inferred based on the molecule's functional groups and general fragmentation rules for heterocyclic compounds.

Key fragmentation pathways would likely involve the cleavage of the N-OH bond and rearrangements within the pyrimidine ring. The analysis of these fragments helps to piece together the original molecular structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is based on theoretical fragmentation patterns.

| m/z Ratio | Proposed Fragment Ion | Identity of Lost Fragment |

| 128 | [C₄H₄N₂O₃]⁺ | (Molecular Ion) |

| 112 | [C₄H₄N₂O₂]⁺ | [O] |

| 111 | [C₄H₃N₂O₂]⁺ | [OH] |

| 84 | [C₃H₄N₂O]⁺ | [CO₂] |

| 69 | [C₃H₃N₂]⁺ | [CO₂ + OH] |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystal. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern of scattered X-rays is then measured and analyzed to produce a three-dimensional model of the electron density within the crystal. wikipedia.orgnih.gov From this model, the precise positions of atoms, their chemical bonds, bond angles, and other detailed geometric parameters can be determined. wikipedia.org

Should single crystals of this compound be analyzed, X-ray crystallography would provide unambiguous data on its solid-state conformation, including the planarity of the uracil ring, the orientation of the N-hydroxyl group, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Table 2: Illustrative Crystal Data for the Related Compound Hydroxyurea (B1673989) Data presented is for Hydroxyurea (H₂NCONHOH) for exemplary purposes. scispace.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.46 Å |

| b | 4.89 Å |

| c | 8.86 Å |

| β | 121.9° |

Table 3: Example of Intramolecular Bond Lengths and Angles for Hydroxyurea Data presented is for Hydroxyurea for exemplary purposes. scispace.com

| Bond/Angle | Length (Å) / Angle (°) |

| C=O Bond Length | 1.264 Å |

| C-N Bond Length | 1.336 Å |

| N-C-N Angle | 118.2° |

| N-C-O Angles | 120.9° |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Investigations

Quantum chemical investigations utilize the principles of quantum mechanics to model and predict the behavior of molecules. These methods are fundamental to understanding the electronic distribution, geometry, and energy of 1-hydroxyuracil (B12809216) and its various isomeric forms.

Density Functional Theory (DFT) has become a popular and versatile computational method for studying the electronic structure of many-body systems, including molecules like this compound. wikipedia.org This approach is based on the Hohenberg-Kohn theorems, which state that the energy of the ground electronic state is a unique functional of the electron density. wikipedia.org DFT methods are widely used due to their favorable balance between computational cost and accuracy. wikipedia.org

In the study of uracil (B121893) and its derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), are frequently employed. nih.govkuleuven.be These calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine the relative energies of different isomers. mdpi.com For instance, DFT has been used to investigate the adsorption of hydroxyurea (B1673989) on various nanosurfaces and to study the structural and electronic features of related compounds. researchgate.netresearchgate.netrsc.orgacs.org The reliability of the B3LYP level of theory for adequately describing the properties of uracil tautomers and their protonated and deprotonated forms has been previously verified. kuleuven.be

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory, offer high levels of accuracy, albeit often at a greater computational expense than DFT. scispace.comacs.org

Ab initio studies on uracil and its analogs have provided benchmark data for their structural and energetic properties. kuleuven.beacs.org For example, calculations at the MP2/6-31G** level have been used to study hydrogen-bonded complexes of hydroxyurea with water, revealing the stability of different conformers and the nature of the intermolecular interactions. acs.org High-level calculations, such as CCSD(T), can be performed to further refine the energy calculations. acs.org These methods are crucial for obtaining a precise understanding of tautomeric equilibria and reaction energetics, confirming findings from DFT and semiempirical methods. arkat-usa.org

Tautomerism and Isomerism Analysis

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. wikipedia.orgchemaxon.com The study of tautomerism in this compound is critical, as the different tautomeric forms can exhibit distinct chemical properties and biological activities.

This compound, like uracil itself, can exist in several tautomeric forms due to proton migration between oxygen and nitrogen atoms (a process known as lactam-lactim tautomerism). mdpi.comtgc.ac.inbyjus.com Computational methods are essential for identifying the possible tautomers and determining their relative stabilities. The relative energies of the tautomers are typically calculated after geometry optimization.

Theoretical studies on the parent molecule, uracil, have shown that the diketo form is the most stable tautomer in the gas phase. kuleuven.bemdpi.com The introduction of a hydroxyl group at the N1 position introduces additional possibilities for tautomerism. Computational studies on related molecules, such as 5-hydroxyuracil (B1221707), have shown that the relative stability of tautomers can be significantly influenced by substitution. nih.gov For 1-methyl-5-hydroxyuracil, calculations indicated that the tautomer with the intact OH-group at the 5-position is the most stable anionic form in solution. arkat-usa.org DFT calculations have established the relative order of stability for numerous uracil tautomers, with some keto-enol forms being significantly higher in energy than the diketo ground state. kuleuven.be

| Tautomer of Uracil | Computational Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Dioxo (Canonical) | B3LYP/6-31+G(d,p) | 0.00 | kuleuven.be |

| 2-hydroxy-4-oxo | B3LYP/6-31+G(d,p) | 11.0 | kuleuven.be |

| 4-hydroxy-2-oxo | B3LYP/6-31+G(d,p) | 12.1 | kuleuven.be |

| 2,4-dihydroxy | Calorimetry Experiment | 20 ± 10 | mdpi.com |

| 4-hydroxy-2-oxo | 3-21G | 17.7 (74.1 kJ/mol) | researchgate.net |

Note: The table presents data for uracil tautomers as a reference framework for understanding the potential tautomerism in this compound. The relative energies indicate the stability compared to the most stable form.

Modeling the gas-phase protonation and deprotonation processes provides fundamental insights into the intrinsic acidity and basicity of different sites within the this compound molecule. Key thermochemical parameters, such as Proton Affinity (PA) and Deprotonation Enthalpy (DPE), are calculated computationally. kuleuven.be The proton affinity corresponds to the negative of the enthalpy change for the protonation reaction, indicating the basicity of a site. The deprotonation enthalpy reflects the acidity of a specific N-H or O-H bond.

| Molecule/Site | Parameter | Calculated Value (kJ/mol) | Reference |

|---|---|---|---|

| Uracil Tautomers (O and N atoms) | Proton Affinity (PA) | 815 - 947 | kuleuven.be |

| Uracil Tautomers (OH and NH groups) | Deprotonation Enthalpy (DPE) | 1295 - 1448 | kuleuven.be |

| 2-Thiouracil Derivatives (Thiocarbonyl site) | Proton Affinity (PA) | Enhanced by OH substituent | researchgate.net |

Note: This table provides a range of calculated gas-phase acidity and basicity parameters for uracil and a related derivative to illustrate the application of these computational models.

In uracil derivatives, substituents can interact with adjacent functional groups. For example, a substituent at the C6 position can interact with the group at the N1 position, while a C5 substituent can interact with the C4=O or C4-OH group. mdpi.com These through-space interactions can lead to the formation of intramolecular hydrogen bonds that may alter tautomeric preferences. mdpi.com In the case of 1,3-diketones, the enol form can be stabilized by a strong intramolecular hydrogen bond, making it more prevalent than the keto form. tgc.ac.in For this compound, the N1-OH group could potentially form a hydrogen bond with the C2=O group, which would be a key factor in determining the conformational and tautomeric landscape of the molecule.

Conformational Analysis

The three-dimensional conformation of a molecule is critical to its biological activity and chemical reactivity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies.

Currently, there is a notable absence of dedicated computational studies on the conformational analysis of this compound in the scientific literature. While experimental techniques like X-ray crystallography can reveal a molecule's conformation in the solid state, theoretical calculations are essential for exploring the full conformational landscape in different environments, such as in solution. Such studies for this compound would typically involve quantum mechanical calculations to determine the potential energy surface as a function of key dihedral angles, thereby identifying low-energy conformers and the barriers between them. Without these studies, a detailed understanding of the conformational preferences of this compound remains incomplete.

Crystal Structure Prediction and Polymorphism Investigations

Crystal structure prediction (CSP) is a computational methodology aimed at identifying the most stable crystal packing arrangements for a given molecule. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in pharmaceutical development, as different polymorphs can have different physical properties.

As with conformational analysis, there are no specific computational studies available in the searched literature that focus on the crystal structure prediction or polymorphism of this compound. Research on related molecules like 5-hydroxyuracil has shown that computational methods can predict the experimental crystal structure as one of several low-energy possibilities, suggesting that polymorphism might be possible for such compounds. rsc.org A similar computational investigation for this compound would involve generating a multitude of hypothetical crystal structures and ranking them based on their lattice energies to predict the most likely observable forms and assess the risk of polymorphism. The absence of such studies for this compound means that its polymorphic landscape is currently unexplored from a theoretical standpoint.

Molecular Interactions and Dynamics Simulations

Understanding how a molecule interacts with its environment and biological targets is fundamental to elucidating its mechanism of action. Molecular docking and molecular dynamics simulations are key computational techniques used for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions. A primary target for uracil derivatives is often ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis.

Specific molecular docking studies for this compound are not prominently featured in the available scientific literature. In contrast, extensive docking and molecular dynamics studies have been performed on hydroxyurea, demonstrating its interaction with the active site of ribonucleotide reductase. researchgate.netnih.gov These studies have been instrumental in proposing a molecular mechanism for RNR inhibition by hydroxyurea. researchgate.netnih.gov A dedicated docking study of this compound with RNR or other potential biological targets would be necessary to computationally predict its binding mode, estimate its binding affinity, and identify key interacting residues, thereby providing a hypothesis for its biological activity.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time, offering insights into conformational changes, solvation effects, and the stability of ligand-protein complexes.

There are no specific molecular dynamics simulation studies focused on this compound found in the reviewed literature. MD simulations of the related compound hydroxyurea in aqueous solution have been performed to understand its hydration and conformational equilibria, revealing the crucial role of the solvent in determining its stable forms. researchgate.netnih.govmdpi.com Similar MD studies on this compound would be invaluable for understanding its behavior in a biological environment, including its interaction with water molecules and its conformational flexibility, which are critical factors for binding to a biological target.

The formation of radical species is a key aspect of the biological activity of many uracil derivatives and related compounds, particularly in the context of oxidative stress and as inhibitors of enzymes that utilize radical mechanisms, like RNR.

Theoretical studies on radical species derived specifically from this compound are not available in the current body of scientific literature. Computational studies, often using Density Functional Theory (DFT), have been conducted on radicals derived from hydroxyurea and uracil itself. uni-muenchen.denih.gov For hydroxyurea, these studies have characterized the structural and electronic properties of its oxygen-centered, nitrogen-centered, and carbon-centered radicals. uni-muenchen.de For uracil, theoretical investigations have detailed the addition of hydroxyl radicals to the C5=C6 double bond. nih.gov A theoretical investigation into the radical species of this compound would be required to understand their stability, electronic structure, and potential reaction pathways, which is essential for elucidating its potential antioxidant or pro-oxidant properties and its mechanism of interaction with radical-based enzymes.

Biochemical Investigations at the Molecular Level

Interactions with Nucleic Acids and Their Components

While not forming a traditional covalent adduct in the sense of external chemical agents binding to DNA, 1-hydroxyuracil (B12809216) (often referred to in literature as its tautomeric form, 5-hydroxyuracil) represents a modification to the DNA base itself, arising from oxidative damage. Specifically, it is a major stable oxidation product of 2'-deoxycytidine. nih.gov The characterization of this modified base within the DNA duplex is critical to understanding its biological consequences.

Studies using NMR spectroscopy, UV-monitored melting experiments, and ab initio calculations have demonstrated that 5-hydroxyuracil (B1221707) can form stable base pairs with all four canonical DNA bases: adenine (B156593) (dA), guanine (B1146940) (dG), cytosine (dC), and thymine (B56734) (dT). researchgate.netnih.gov This unusual pairing ability is fundamental to its role as a premutagenic lesion. Further investigations have developed novel bifacial ligand-bearing nucleobases of 5-hydroxyuracil that can form both hydrogen-bonded pairs (with adenine) and metal-mediated base pairs, highlighting its versatile chemical properties within a DNA structure. nih.gov

The mutagenic potential of this compound is rooted in its capacity to cause mispairing during DNA replication. In vitro studies have been instrumental in elucidating these mechanisms. It has been shown that 5-hydroxyuracil, an oxidized cytosine product, is a major chemical precursor for the GC to AT transition mutation, which is the most frequently observed substitution mutation in aerobic organisms. rsc.org

The specificity of nucleotide incorporation opposite 5-hydroxyuracil (5-OHdU) in a DNA template is sequence-dependent. nih.govoup.com In vitro translesion synthesis studies using oligonucleotides containing a site-specific 5-OHdU have revealed that DNA polymerase can bypass the lesion, but with distinct mispairing frequencies that vary with the surrounding sequence context. nih.govoup.com

For example, in one sequence context, DNA polymerase I Klenow fragment predominantly incorporated adenine opposite 5-OHdU. nih.gov However, in a different sequence context, deoxycytidine (dC) was the principal nucleotide incorporated. nih.gov These findings underscore that the local DNA sequence influences the conformational flexibility of the lesion, thereby dictating the outcome of translesion synthesis and the resulting mutation type. nih.govoup.com

Nucleotide Incorporation Opposite 5-Hydroxyuracil (5-OHdU) by E. coli DNA Polymerase I (Klenow Fragment)

| Template Sequence Context | Predominant Nucleotide Incorporated | Other Nucleotides Incorporated | Potential Mutation |

|---|---|---|---|

| Context 1 (e.g., 3'-...G(5-OHdU)G...-5') | Adenine (dA) | Guanine (dG) | C→T Transition, C→G Transversion |

| Context 2 (e.g., 3'-...A(5-OHdU)A...-5') | Cytosine (dC) | - | C→G Transversion |

Data derived from in vitro translesion synthesis studies. nih.govoup.com

Ab initio calculations of base-pairing energies have provided a theoretical basis for these experimental observations. These calculations show that the hydroxyl group of 5-hydroxyuracil has a significant energetic effect on its pairing with guanine and one conformation of thymine, while having little effect on pairs with adenine or cytosine, further explaining its promiscuous pairing behavior. rsc.org

Enzymatic Interactions and Associated Reaction Pathways

The persistence of this compound in the genome is modulated by the activity of DNA repair enzymes, primarily DNA glycosylases, which initiate the base excision repair (BER) pathway. Several human DNA glycosylases have been shown to recognize and excise 5-hydroxyuracil from DNA, although the efficiency varies.

Human uracil-DNA glycosylase (UDG), encoded by the UNG gene, is capable of removing 5-hydroxyuracil, but at a significantly lower rate compared to its primary substrate, uracil (B121893). nih.gov Another glycosylase, human SMUG1 (single-strand-selective monofunctional uracil-DNA glycosylase), also acts on 5-hydroxyuracil. researchgate.net Structural studies of viral orthologs of the human DNA glycosylase NEIL1 have shown that it can bind to DNA containing 5-hydroxyuracil, suggesting a role in its recognition. vanderbilt.edu

Furthermore, the major human apurinic/apyrimidinic (AP) endonuclease, APE1, which typically cleaves the DNA backbone at abasic sites, has been shown to exhibit endonuclease activity on duplex DNA containing 5-hydroxyuracil. pnas.org APE1 shows a strong preference for mismatched 5-hydroxyuracil residues, suggesting it may act as a backup repair mechanism. pnas.org

Human DNA Glycosylases Acting on 5-Hydroxyuracil

| Enzyme | Activity/Interaction with 5-Hydroxyuracil | Reference |

|---|---|---|

| Uracil-DNA Glycosylase (UDG/UNG2) | Excises the base, but at a lower rate than uracil. | nih.gov |

| Single-strand-selective monofunctional uracil-DNA glycosylase (SMUG1) | Recognizes and excises the lesion. | researchgate.net |

| Nei-like DNA glycosylase 1 (NEIL1) | Binds to DNA containing the lesion (based on viral ortholog studies). | vanderbilt.edu |

| AP Endonuclease 1 (APE1) | Exhibits deoxyuridine endonuclease activity, with a preference for mismatched 5-hydroxyuracil. | pnas.org |

Molecular Mechanisms of Cellular Response (In Vitro Studies)

The presence of this compound in the DNA template directly impacts the progression and fidelity of DNA replication. In vitro studies have demonstrated that while DNA polymerases are capable of bypassing the lesion (translesion synthesis), the process is not always efficient or accurate. nih.govoup.com

Mechanistic investigations have observed that the replication machinery pauses both opposite to and one nucleotide prior to the 5-hydroxyuracil site in the template DNA. nih.govoup.com This pausing suggests that the polymerase encounters difficulty in accommodating the modified base within its active site, leading to a temporary stall in replication. Such stalling can have significant cellular consequences, potentially triggering checkpoint activation or other DNA damage responses.

The primary impact of this compound on replication, however, is its propensity to direct the misincorporation of nucleotides, as detailed in section 5.1.2. The ability of this lesion to stably pair with any of the four standard bases provides a clear molecular mechanism for the induction of point mutations during DNA synthesis. nih.gov The generation of reactive oxygen species (ROS) can inhibit the in vitro activity of replicative polymerases like Pol α, Pol δ, and Pol ε, by causing dissociation of the polymerase complex, which could further complicate the replication of damaged templates. nih.govpnas.org

Analytical Methodologies for Chemical Research and Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and purification of 1-Hydroxyuracil (B12809216) from complex mixtures, as well as for its quantification. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for the separation and quantification of this compound. In this method, a nonpolar stationary phase is used with a polar mobile phase.

A study detailing the analysis of oligonucleotides containing 5-hydroxyuracil (B1221707) utilized RP-HPLC for purification and analysis. oup.com The separation was achieved on an ODS (Octadecylsilyl) column, which is a common C18 stationary phase. oup.com A gradient of acetonitrile (B52724) in triethylammonium (B8662869) acetate (B1210297) buffer (pH 7) was employed as the mobile phase, with UV detection at 260 nm. oup.com This methodology allowed for the effective separation of the modified oligonucleotides. oup.com

Another RP-HPLC method developed for the determination of hydroxyurea (B1673989), a related compound, used a C18 column with a mobile phase consisting of methanol (B129727) and a salt solution containing tetrabutylammonium (B224687) hydrogen sulfate (B86663) and dibasic potassium phosphate (B84403), adjusted to pH 5.0. rajournals.inresearchgate.net Detection was carried out at 210 nm. rajournals.inresearchgate.net This method demonstrated good resolution with a short run time. rajournals.inresearchgate.net

Table 1: Exemplary RP-HPLC Methods for Hydroxyuracil and Related Compounds

| Parameter | Method 1 (for 5-hydroxyuracil in oligonucleotides) oup.com | Method 2 (for Hydroxyurea) rajournals.inresearchgate.net |

|---|---|---|

| Stationary Phase | ODS (C18) Hypersil column (5 µm, 250 x 4.6 mm i.d.) | Phenomenex Luna 5-µm C18 (2)-150 x 4.6-mm, 5-µm |

| Mobile Phase | Gradient of acetonitrile (0 to 12% in 45 min) in 10 mM triethylammonium acetate (pH 7) | Isocratic mixture of methanol and a salt solution (5:95 v/v). Salt solution: 1.7 g tetrabutylammonium hydrogen sulphate and 1.74 g dibasic potassium phosphate anhydrous in 1L, pH adjusted to 5.0 with phosphoric acid. |

| Flow Rate | 1 ml/min | 1.0 mL/min |

| Detection | UV at 260 nm | DAD at 210 nm |

| Retention Time | Not specified for this compound | 1.557 ± 0.024 minutes for Hydroxyurea |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. This is achieved by using columns with smaller particle sizes (typically less than 2 µm).

A sensitive UPLC-MS/MS method was developed for the quantification of hydroxyurea in rat plasma. nih.gov This method utilized a HILIC (Hydrophilic Interaction Liquid Chromatography) column with a gradient mobile phase of water containing 0.1% (v/v) formic acid and acetonitrile. nih.gov This approach is particularly useful for highly polar compounds like hydroxyurea. nih.gov

Another study standardized and validated a UPLC method for quantifying hydroxyurea in human plasma using a reverse-phase C18 column. scielo.br The mobile phase consisted of a simple acetonitrile/water mixture (16.7/83.3). scielo.br This method demonstrated good precision and accuracy for therapeutic monitoring. scielo.br

Table 2: UPLC Methods for the Analysis of Hydroxyurea

| Parameter | Method 1 (UPLC-MS/MS) nih.gov | Method 2 (UPLC) scielo.br |

|---|---|---|

| Stationary Phase | Syncronis HILIC column (100 × 4.6 mm, 3 μm) | Nucleosil C18 reverse phase column |

| Mobile Phase | Gradient of water with 0.1% (v/v) formic acid and acetonitrile | Acetonitrile/water (16.7/83.3) |

| Detection | Heated-Electrospray Ionization Tandem Mass Spectrometry (H-ESI-MS/MS) | Not specified, but likely UV |

| Retention Time | Not specified | 6.7 min for Hydroxyurea |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. wikipedia.org It is often used to monitor the progress of chemical reactions or for preliminary purity assessments. umich.edu The separation is based on the differential migration of the compound on a thin layer of adsorbent material (stationary phase) under the influence of a solvent system (mobile phase). wikipedia.org

For the analysis of hydroxyurea, a TLC method was developed using silica (B1680970) gel plates. researchgate.net Various solvent systems were tested, with a mixture of acetone (B3395972) and ethyl acetate (99:1, v/v) providing satisfactory results. researchgate.net Visualization of the spots can be achieved under UV light if the compound is UV-active, or by using staining reagents. wikipedia.org For instance, TLC plates coated with a fluorescent indicator (e.g., F254) allow for the visualization of UV-absorbing compounds as dark spots on a fluorescent background. researchgate.netsigmaaldrich.com

Table 3: TLC Method for the Analysis of Hydroxyurea

| Parameter | Description researchgate.net |

|---|---|

| Stationary Phase | Silica gel 60 with fluorescent indicator F254 |

| Mobile Phase | Acetone and ethyl acetate (99:1, v/v) |

| Visualization | UV light |

Advanced Spectroscopic Analytical Methods (Applied to Compound Analysis)

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. These techniques provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the precise structure of organic molecules. While specific NMR data for this compound is not readily available in the provided search results, ¹H NMR spectra for the related compound uracil (B121893) shows distinct peaks corresponding to its protons. hmdb.ca For this compound, one would expect to observe signals for the vinyl proton and the N-H protons, with their chemical shifts providing information about the electronic environment within the molecule. The presence of the hydroxyl group at the N1 position would significantly influence the chemical shifts of neighboring protons compared to uracil. High-resolution NMR can also reveal splitting patterns (e.g., singlets, doublets, triplets) due to spin-spin coupling between adjacent non-equivalent protons, which helps in assigning the signals to specific protons in the molecule. libretexts.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of nucleobase derivatives. oup.com In a study on the oxidation of 5-hydroxyuracil, both MALDI-TOF and ESI-MS were used to analyze the resulting oligonucleotide fragments. oup.com Gas chromatography-mass spectrometry (GC-MS) has also been employed for the analysis of oxidized DNA bases, including 5-hydroxyuracil, after a derivatization step to increase volatility. portlandpress.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used for both qualitative and quantitative analysis. azooptics.comwikipedia.org Molecules containing chromophores, such as the pyrimidine (B1678525) ring in this compound, absorb light in the UV-Vis region. The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure. For example, a study on hydroxyurea reported a maximum absorption at 213 nm. researchgate.netufrgs.br The UV spectrum of uracil is also well-characterized and used as a reference standard in spectroscopy. unchainedlabs.com

Table 4: Spectroscopic Data for Related Compounds

| Technique | Compound | Key Findings/Data |

|---|---|---|

| ¹H NMR | Uracil | Spectrum available in Human Metabolome Database (HMDB0000300) hmdb.ca |

| ¹H NMR | Hydroxyurea | Spectrum available from ChemicalBook (CAS 127-07-1) chemicalbook.com |

| MS | 5-hydroxyuracil derivatives | Analyzed using MALDI-TOF and ESI-MS oup.com |

| GC-MS | 5-hydroxyuracil | Measured in hydrolyzed DNA after trimethylsilylation portlandpress.com |

| UV-Vis | Hydroxyurea | λmax at 213 nm researchgate.netufrgs.br |

| UV-Vis | Uracil | Used as a reference standard for UV/Vis spectrophotometers unchainedlabs.com |

常见问题

Q. What are the validated analytical methods for identifying and quantifying 1-Hydroxyuracil in biological matrices?

Methodological Answer:

- Chromatographic techniques (e.g., HPLC with UV detection) are widely used for quantification. Validate methods using calibration curves with spiked samples and assess recovery rates (≥80%) to ensure precision .

- Spectroscopic identification (e.g., UV-Vis absorption at λmax ~270 nm) paired with NMR (e.g., <sup>1</sup>H NMR signals for hydroxyl protons at δ 10-12 ppm) confirms structural integrity .

- Reference standards : Use certified this compound (≥95% purity) from peer-reviewed suppliers (e.g., Sigma-Aldrich) to minimize variability .

Q. How can researchers ensure the stability of this compound in aqueous solutions during experimental workflows?

Methodological Answer:

- pH-dependent stability : Conduct accelerated degradation studies at pH 3–9 (25°C, 48h) and monitor via UV spectroscopy. Degradation peaks at pH >7 suggest alkaline hydrolysis .

- Temperature control : Store solutions at 4°C in amber vials to prevent photolytic decomposition. Validate stability using LC-MS to detect degradation byproducts (e.g., uracil derivatives) .

Q. What are the primary challenges in synthesizing this compound, and how can they be mitigated?

Methodological Answer:

- Hydroxylation regioselectivity : Use radical scavengers (e.g., TEMPO) during hydroxylation of uracil to suppress side reactions. Confirm regiochemistry via X-ray crystallography .

- Purification hurdles : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to isolate this compound from unreacted precursors .

Advanced Research Questions

Q. How can contradictory data on the mutagenic potential of this compound be resolved across in vitro and in vivo studies?

Methodological Answer:

- Experimental design : Compare Ames test (bacterial reverse mutation) and mammalian cell (e.g., CHO-K1) assays under identical metabolic activation conditions (e.g., S9 liver homogenate) .

- Confounding variables : Control for pH, reactive oxygen species (ROS) generation, and intracellular glutathione levels, which may modulate mutagenicity .

- Meta-analysis : Apply PRISMA guidelines to aggregate data from ≥10 studies, using random-effects models to quantify heterogeneity (I<sup>2</sup> statistic) .

Q. What computational models are suitable for predicting the tautomeric equilibria of this compound in enzymatic environments?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to compare keto-enol tautomer energies. Validate with experimental IR spectra (e.g., carbonyl stretches at 1700–1750 cm<sup>-1</sup>) .

- Molecular dynamics (MD) : Simulate solvation in explicit water (TIP3P model) and analyze hydrogen-bonding networks using VMD or GROMACS .

Q. How can researchers address discrepancies in reported binding affinities of this compound with DNA repair enzymes?

Methodological Answer:

- Surface plasmon resonance (SPR) standardization : Normalize ligand density on sensor chips (e.g., CM5) and use buffer-matched controls to reduce nonspecific binding .

- Competitive inhibition assays : Compare IC50 values using radiolabeled substrates (e.g., [<sup>3</sup>H]-uracil) and validate with isothermal titration calorimetry (ITC) .

Q. What methodological gaps exist in studying the redox behavior of this compound, and how can they be addressed?

Methodological Answer:

- Electrochemical profiling : Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in phosphate buffer (pH 7.4) to identify oxidation peaks (Epa ~0.6 V vs. SHE) .

- ROS detection : Couple with electron paramagnetic resonance (EPR) and spin-trapping agents (e.g., DMPO) to quantify hydroxyl radical generation .

Methodological Frameworks for Research Design

- PICO Framework (Patient/population; Intervention; Comparison; Outcome): Adapt for mechanistic studies (e.g., "In E. coli cultures, does this compound exposure [Intervention] increase mutation rates [Outcome] compared to uracil [Comparison]?") .

- FINER Criteria : Ensure questions are Feasible (e.g., access to NMR facilities), Novel (e.g., tautomer dynamics in G-quadruplex DNA), and Relevant (e.g., implications for oxidative DNA damage) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。